N-(3-CHLOROPHENYL)-N'-[2-(2-PYRIDYL)ETHYL]THIOUREA
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Overview
Description
N-(3-Chlorophenyl)-N’-[2-(2-pyridyl)ethyl]thiourea is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, has garnered interest due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-N’-[2-(2-pyridyl)ethyl]thiourea typically involves the reaction of 3-chloroaniline with 2-(2-pyridyl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-N’-[2-(2-pyridyl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-N’-[2-(2-pyridyl)ethyl]thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-N’-[2-(2-pyridyl)ethyl]thiourea
- N-(3-Bromophenyl)-N’-[2-(2-pyridyl)ethyl]thiourea
- N-(3-Methylphenyl)-N’-[2-(2-pyridyl)ethyl]thiourea
Uniqueness
N-(3-Chlorophenyl)-N’-[2-(2-pyridyl)ethyl]thiourea is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the 3-chlorophenyl and 2-pyridyl groups provides a distinct structural framework that can interact with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2-pyridin-2-ylethyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3S/c15-11-4-3-6-13(10-11)18-14(19)17-9-7-12-5-1-2-8-16-12/h1-6,8,10H,7,9H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INSLMOYTFKTJJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=S)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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